3-Methylpyridine-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic carbaldehydes, including 3-methylpyridine-4-carbaldehyde, can be achieved through various methods. One efficient approach involves the transient directing group-enabled direct γ-C (sp3)-H arylation of 3-methylheteroarene-4-carbaldehydes.Molecular Structure Analysis
The molecular structure of this compound is crucial for its reactivity and the types of reactions it can undergo. The presence of the aldehyde group makes it a reactive site for nucleophilic addition reactions, while the methyl group on the pyridine ring can influence the electronic properties of the molecule.Chemical Reactions Analysis
This compound can participate in a variety of chemical reactions . For instance, it can be used in the formation of Schiff bases, which are important intermediates in organic synthesis . The compound can also undergo polymerization reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The aldehyde group contributes to its polarity and reactivity, making it a suitable candidate for various organic reactions.Scientific Research Applications
Catalysis and Synthesis
3-Methylpyridine-4-carbaldehyde finds applications in catalysis and organic synthesis. For instance, studies have shown its role in palladium-catalyzed reactions. Ahmad et al. (2019) explored the use of 4-methylpyridin-2-amine, which is closely related to this compound, in palladium-catalyzed hydrolysis of imines. They performed Density Functional Theory (DFT) calculations to understand the mechanism of transition metal-catalyzed hydrolysis of imines (Ahmad et al., 2019).
Pharmaceutical and Chemical Synthesis
Gangadasu et al. (2002) described the synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde imines, which are important in pharmaceuticals and pesticides. They detailed a convenient method for preparing these imines from 2-chloro-5-methylpyridine carbaldehyde, emphasizing their potential in developing biologically active molecules and pesticidal compounds (Gangadasu et al., 2002).
Material Chemistry
In the field of material chemistry, Cho and Kim (2008) reported the use of 3-bromopyridine-4-carbaldehyde, a compound structurally similar to this compound, in the cyclization with carboxylic acids. This process, conducted under carbon monoxide pressure, yielded significant compounds for material science applications (Cho & Kim, 2008).
Drug Delivery Systems
Bodor et al. (1978) explored the potential of 1-methylpyridine-2-carbaldehyde oxime, a quaternary pyridinium salt related to this compound, in drug delivery systems. They investigated its efficient delivery through the blood-brain barrier in a prodrug form, indicating its potential in targeted drug delivery (Bodor et al., 1978).
Advanced Organic Syntheses
Chekhun et al. (1974) synthesized 4-norpyridoxine (3-hydroxy-5-hydroxymethyl-2-methylpyridine) from a compound similar to this compound. This synthesis highlights the compound's utility in creating complex organic molecules, which can have various applications in pharmaceuticals and other industries (Chekhun et al., 1974).
Catalytic and Coordination Chemistry
Escuer et al. (2011) examined the use of 6-methylpyridine-2-carbaldehydeoxime in nickel(II) chemistry, demonstrating its importance in catalytic and coordination chemistry. Their work led to the isolation of novel nickel(II) clusters, emphasizing the compound's role in the synthesis of complex inorganic structures (Escuer et al., 2011).
Green Chemistry
Hangarge et al. (2002) conducted Knoevenagel condensation reactions in an ionic liquid using aromatic aldehydes, including compounds related to this compound. This study showcases the role of such compounds in green chemistry, where they contribute to more environmentally friendly chemical processes (Hangarge et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds play a role in the degradation of extracellular matrix proteins .
Mode of Action
This interaction could potentially involve binding to the target molecule, altering its structure or function .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, including those involved in the degradation of extracellular matrix proteins .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that can impact their bioavailability .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level, such as influencing the function of targeted molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methylpyridine-4-carbaldehyde. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and carries out its functions .
Biochemical Analysis
Biochemical Properties
3-Methylpyridine-4-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that links extracellular signals to the intracellular machinery modulating a plethora of cellular processes . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzyme and subsequently affect cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38α mitogen-activated protein kinase by this compound can lead to a decrease in the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . This modulation of cell signaling pathways can have significant implications for cellular responses to stress and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with p38α mitogen-activated protein kinase involves binding to the ATP-binding site, thereby inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained modulation of cellular processes, although the specific long-term effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and cellular responses. At high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with cytotoxicity and adverse effects on cellular metabolism . Threshold effects observed in these studies indicate that careful dosage control is essential to maximize the compound’s beneficial effects while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, it can be metabolized by aldehyde dehydrogenases to form corresponding carboxylic acids . These metabolic pathways can influence the compound’s bioavailability and its overall impact on cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into cells via specific pyridine transporters, which can influence its intracellular concentration and subsequent biological effects .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.
Properties
IUPAC Name |
3-methylpyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-4-8-3-2-7(6)5-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOBFAGCSLMSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363549 | |
Record name | 3-Methylpyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74663-96-0 | |
Record name | 3-Methylpyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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